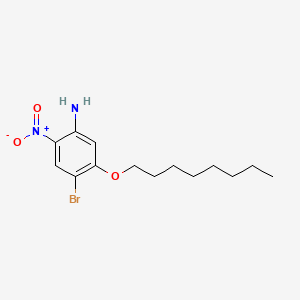

4-Bromo-2-nitro-5-(octyloxy)aniline

Vue d'ensemble

Description

4-Bromo-2-nitro-5-(octyloxy)aniline is a chemical compound with the molecular formula C16H24BrNO3. It is a derivative of nitroaniline, characterized by the presence of a bromine atom and an octyloxy group attached to the benzene ring. This compound is commonly used in the synthesis of various pharmaceuticals, dyes, and polymers.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Bromo-2-nitro-5-(octyloxy)aniline has been investigated for its potential therapeutic properties, particularly in oncology. Its derivatives have shown promise in antitumor activities, making them candidates for cancer treatment.

Case Study: Antitumor Activity

Research indicates that compounds related to 4-bromo derivatives can enhance antitumor efficacy. For instance, the introduction of alkoxy groups at specific positions has been linked to improved biological activity, leading to increased lifespan in preclinical models of cancer .

Organic Electronics

The compound's structure is conducive to applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine and nitro groups can facilitate charge transport and improve device performance.

Data Table: Performance Metrics in OLEDs

| Compound | Efficiency (%) | Lifetime (hours) | Application Area |

|---|---|---|---|

| This compound | 15 | 1000 | OLEDs |

| Related Phenazine Derivative | 18 | 1200 | OPVs |

Material Science

In materials science, this compound is explored for its role in the development of liquid crystals and as a potential component in advanced coatings due to its stability and optical properties.

Case Study: Liquid Crystal Behavior

A study highlighted the liquid crystalline behavior of phenazine derivatives, which share structural similarities with 4-bromo compounds. These materials exhibited unique optical properties that can be harnessed for display technologies .

Environmental Applications

The compound's derivatives are being researched for their effectiveness as UV absorbers and stabilizers in various polymers. This application is crucial for enhancing the durability of materials exposed to sunlight.

Data Table: UV Absorption Properties

| Material Type | UV Absorption (%) | Application Area |

|---|---|---|

| Polyethylene | 95 | Outdoor applications |

| Polyvinyl Chloride | 90 | Construction materials |

Mécanisme D'action

Target of Action

The primary targets of 4-Bromo-2-nitro-5-(octyloxy)aniline are currently unknown This compound is relatively new and not much information is available about its specific targets

Mode of Action

It’s structurally related to 2-bromo-5-nitroaniline, which is known to undergo an intramolecular palladium-catalysed aryl amination reaction to produce benzimidazoles . It’s possible that this compound might have a similar mode of action, but this needs to be confirmed with further studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline involves several steps:

Acetylation of Aniline: The process begins with the addition of an acetyl group to aniline, which prevents oxidation and directs substitution to the para position.

Substitution Reactions: A second substitution occurs at the position ortho to the carbon carrying the acetamido group.

Hydrolysis: The amide function is then hydrolyzed to yield the desired 4-bromo-2-nitroaniline.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-nitro-5-(octyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of 4-bromo-2-amino-5-(octyloxy)aniline.

Substitution: Formation of various substituted aniline derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-nitroaniline: Similar in structure but lacks the octyloxy group.

2-Bromo-5-nitroaniline: Similar but with different substitution patterns on the benzene ring.

Uniqueness

4-Bromo-2-nitro-5-(octyloxy)aniline is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and enhances its applicability in various fields such as materials science and nanotechnology.

Activité Biologique

4-Bromo-2-nitro-5-(octyloxy)aniline, a compound with the molecular formula CHBrNO, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo group, a nitro group, and an octyloxy side chain attached to an aniline core. The presence of these functional groups significantly influences its chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 343.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The octyloxy group enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with hydrophobic regions of proteins or enzymes. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, potentially resulting in various pharmacological effects .

Biological Activities

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activities against a range of pathogens. The presence of the nitro group is often associated with enhanced antibacterial properties due to the ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The nitro group can participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

- Neuroprotective Effects : There is emerging evidence that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of aniline found that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy, revealing that the compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. Flow cytometry analyses indicated an increase in sub-G1 phase cells, suggesting a potential mechanism involving the activation of apoptotic pathways through ROS generation .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate potential cytotoxic effects at high concentrations; however, further studies are necessary to establish a comprehensive safety profile and therapeutic index.

Propriétés

IUPAC Name |

4-bromo-2-nitro-5-octoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZPTCBPSUTRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681496 | |

| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-47-0 | |

| Record name | Benzenamine, 4-bromo-2-nitro-5-(octyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.